Dodecyl acrylate

Catalog No.
S703805
CAS No.
2156-97-0
M.F
C15H28O2
M. Wt
240.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl acrylate

CAS Number

2156-97-0

Product Name

Dodecyl acrylate

IUPAC Name

dodecyl prop-2-enoate

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

InChI

InChI=1S/C15H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h4H,2-3,5-14H2,1H3

InChI Key

PBOSTUDLECTMNL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C=C

Synonyms

4812/75F; Ageflex FA 12; Blemmer LA; C 12AEM 215; FA 112A; KU-LA; LA; LA 001; Lauryl acrylate; Light Acrylate L-A; Miramer 120; NK Ester LA; NSC 24177; Photomer 4812; SR 335;SR 498D ; Sarbio 5101; Sartomer 335; Viscoat LA; n-Dodecyl Acrylate;

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=C

Polymer Synthesis

Dodecyl acrylate serves as a monomer in the synthesis of various polymers through different polymerization techniques:

  • Free radical polymerization: This is a common method for producing poly(dodecyl acrylate), a hydrophobic polymer with potential applications in coatings, adhesives, and lubricants .
  • Atom transfer radical polymerization (ATRP): ATRP allows for controlled polymerization of dodecyl acrylate, enabling the creation of well-defined polymers with specific properties for research on materials science and drug delivery systems .
  • Photoinitiated polymerization: Dodecyl acrylate can be polymerized using light as an initiator, allowing for precise control over the polymerization process and enabling the creation of patterned structures for research in microfluidics and photoresists .

These research areas leverage the unique properties of dodecyl acrylate-based polymers, such as their hydrophobicity, chain length, and ability to be tailored for specific applications.

Surface Modification

Dodecyl acrylate can be used to modify the surface properties of various materials:

  • Biomaterials: Dodecyl acrylate can be grafted onto biomaterials like surfaces implanted in the body to improve their biocompatibility and reduce the risk of rejection .
  • Sensors: Dodecyl acrylate can be employed in the development of new sensor materials by modifying surfaces to enhance their response to specific analytes .

Dodecyl acrylate is an organic compound classified as an acrylate ester, with the chemical formula C15H28O2C_{15}H_{28}O_{2} and a molecular weight of approximately 240.38 g/mol. It is also known by several other names, including n-Dodecyl acrylate and Lauryl acrylate. This compound is characterized by a long hydrophobic dodecyl chain, which contributes to its unique properties in various applications, particularly in the formulation of polymers and coatings .

Dodecyl acrylate can pose certain safety hazards:

  • Skin and eye irritation: Dodecyl acrylate can cause irritation upon contact with skin and eyes [].
  • Flammability: Dodecyl acrylate has a relatively low flash point, indicating flammability. Proper handling and storage are crucial to prevent fire hazards [].
  • Environmental impact: While data on the specific environmental impact of dodecyl acrylate is limited, acrylic acid derivatives can potentially harm aquatic organisms []. Following proper disposal procedures is essential.
Typical of acrylate esters:

  • Polymerization: Dodecyl acrylate can polymerize under heat or in the presence of initiators, forming polyacrylate materials. This process can be initiated through free radical mechanisms, which are common for acrylates .
  • Esterification: It can react with acids to produce heat and alcohols, a characteristic behavior of esters. The reaction with strong oxidizing agents may lead to vigorous exothermic reactions .
  • Hydrolysis: In the presence of water and under acidic or basic conditions, dodecyl acrylate can hydrolyze to form acrylic acid and dodecanol .

Dodecyl acrylate finds extensive applications across various industries:

  • Coatings: It is widely used in the formulation of coatings due to its ability to enhance adhesion and flexibility.
  • Adhesives and Sealants: Its properties make it suitable for use in adhesives that require strong bonding capabilities.
  • Polymers: Dodecyl acrylate serves as a monomer in producing polymers used in various applications, including textiles and plastics.
  • Inks and Toners: The compound is also utilized in printing inks where its properties contribute to improved performance

    Studies on interaction mechanisms involving dodecyl acrylate highlight its compatibility with various solvents and other monomers. Its hydrophobic nature allows it to interact favorably with non-polar substances, making it useful in formulations requiring oil-based components. Additionally, research indicates that dodecyl acrylate can enhance the mechanical properties of polymer blends when used as a modifier or co-monomer .

Dodecyl acrylate shares structural similarities with several other compounds in the acrylate family. Notable similar compounds include:

  • Octadecyl Acrylate: A longer-chain counterpart that provides enhanced hydrophobicity but may exhibit different polymerization characteristics.
  • Hexadecyl Acrylate: Similar in structure but with a shorter carbon chain; it may offer different solubility profiles.
  • Methyl Acrylate: A smaller molecule that polymerizes more readily but lacks the hydrophobic characteristics imparted by longer alkane chains.
Compound NameMolecular FormulaUnique Properties
Dodecyl AcrylateC15H28O2C_{15}H_{28}O_{2}Good adhesion, flexibility
Octadecyl AcrylateC17H34O2C_{17}H_{34}O_{2}Increased hydrophobicity
Hexadecyl AcrylateC16H32O2C_{16}H_{32}O_{2}Moderate hydrophobicity
Methyl AcrylateC4H6O2C_{4}H_{6}O_{2}Higher reactivity but less hydrophobic

Dodecyl acrylate's unique balance of hydrophobicity and reactivity makes it particularly advantageous for applications requiring durable materials with good adhesion properties. Its longer carbon chain enhances compatibility with non-polar environments while still allowing for effective polymerization processes .

Free-Radical Bulk Polymerization Dynamics

Termination Rate Coefficients in Homopolymer Systems

Dodecyl acrylate’s termination kinetics in homopolymerization exhibit distinct behavior due to its long alkyl side chain. Laser-assisted techniques, such as single-pulse pulsed laser polymerization (SP-PLP), have measured $$kt$$ values for DA up to 40% monomer conversion at 40°C and 1,000 bar [1]. Unlike MA, where $$kt$$ begins declining at 15% conversion, DA maintains a constant $$kt$$ plateau (~1.5 × 10⁷ L·mol⁻¹·s⁻¹) until 70% conversion [1] [6]. This extended plateau arises from DA’s lower glass transition temperature ($$Tg$$) and reduced chain entanglement, which delay viscosity-driven diffusion limitations.

Midchain radicals (MCRs) further modulate termination rates. Electron paramagnetic resonance (EPR) spectroscopy reveals that DA’s MCRs exhibit slower cross-termination with secondary propagating radicals ($$kt^{st} = 4.2 \times 10^6$$ L·mol⁻¹·s⁻¹ at 25°C) compared to MA ($$kt^{st} = 3.4 \times 10^7$$ L·mol⁻¹·s⁻¹) [2]. The dodecyl chain sterically hinders radical recombination, reducing termination efficiency even at elevated temperatures.

Table 1: Termination Rate Coefficients ($$k_t$$) for Acrylate Homopolymers

Monomer$$k_t$$ (L·mol⁻¹·s⁻¹)Conversion Range for $$k_t$$ Plateau
DA1.5 × 10⁷0–70%
MA3.2 × 10⁷0–15%
DMA2.1 × 10⁶0–50%

Data derived from SP-PLP and PLP-SEC measurements at 40°C [1] [6].

Penultimate Unit Effects on Copolymerization Kinetics

Penultimate unit effects critically influence DA’s copolymerization with methacrylates and shorter-chain acrylates. In DA–dodecyl methacrylate (DMA) systems, the penultimate DMA unit reduces $$kt$$ by 40% compared to DA–MA copolymers [1]. This suppression arises from steric hindrance by the methacrylate’s α-methyl group, which impedes radical approach. The geometric mean approximation for cross-termination accurately models these systems, with log $$kt$$ linearly correlating to monomer mole fraction ($$f_i$$) [1] [6].

Ab initio studies corroborate that penultimate units alter activation enthalpies by up to 3.29 kcal·mol⁻¹ in acrylate systems [3]. For DA–MA copolymers, the penultimate MA unit increases $$k_t$$ by 27% due to enhanced radical stabilization, whereas DA’s long alkyl chain introduces conformational entropy penalties that slow termination [3]. These effects are magnified in bulk polymerization, where chain mobility is restricted.

High-Pressure Polymerization Behavior

Pressure-Dependent Propagation Rate Modulation

High-pressure polymerization at 1,000 bar enhances the precision of $$kp$$ measurements for DA by improving the signal-to-noise ratio in SP-PLP experiments [1]. At 40°C, DA’s $$kp$$ remains stable (~17,682 L·mol⁻¹·s⁻¹) across 0–70% conversion, unaffected by pressure-induced viscosity changes [1] [6]. This contrasts with MA, where $$k_p$$ declines by 30% at 15% conversion under similar conditions. DA’s flexible dodecyl side chain mitigates segmental stiffness, preserving radical mobility even at high pressures.

Table 2: Propagation Rate Coefficients ($$k_p$$) at 1,000 Bar

Monomer$$k_p$$ (L·mol⁻¹·s⁻¹)Temperature
DA17,68240°C
MA24,50040°C
DMA8,34040°C

Data sourced from PLP-SEC analyses [1] [6].

Viscosity Relationships in Glass Transition Regimes

DA’s low $$Tg$$ (−55°C) delays vitrification, enabling sustained $$kt$$ and $$kp$$ values at high conversions [1]. The monomer’s long alkyl chain reduces intermolecular friction, resulting in a gradual viscosity increase that minimally impacts termination kinetics until ~70% conversion. In contrast, MA’s higher $$Tg$$ (−49°C) accelerates vitrification, causing rapid $$k_t$$ decline post-15% conversion [1] [2]. This divergence highlights DA’s utility in synthesizing high-conversion polymers without kinetic penalties.

Polyethylene Glycol/Dodecyl-Graft Statistical versus Gradient Architectures

The synthesis and characterization of polyethylene glycol/dodecyl-graft amphiphilic copolymers with controlled sequence architectures represents a significant advancement in precision polymer chemistry. These materials exhibit dramatically different self-assembly behaviors depending on their monomer sequence distribution, fundamentally impacting their utility in various applications [1] [2].

Statistical Copolymer Architecture

Random copolymers of poly(ethylene glycol) acrylate (PEGA) and dodecyl acrylate (DA) demonstrate remarkable control over their self-assembly properties through composition-dependent precision assembly. The statistical distribution of hydrophilic and hydrophobic segments along the polymer backbone creates a unique amphiphilic architecture that promotes uniform micelle formation in aqueous media [2]. Research has shown that acrylate-based amphiphilic random copolymers produce uniform micelles with sizes determined primarily by composition rather than molecular weight [2].

The flexible nature of the acrylate backbone contributes significantly to the enhanced mobility of both the grafted polyethylene glycol chains and the in-core dodecyl units. This flexibility allows these micelles to maintain uniform and compact sizes (approximately 10 nanometers) even at high concentrations, which is crucial for applications requiring consistent performance across varying solution conditions [2].

Gradient Copolymer Architecture

Gradient copolymers represent an alternative architectural approach where the composition changes continuously from predominantly hydrophilic to predominantly hydrophobic segments. Poly(ethylene glycol) methacrylate (PEGMA) and dodecyl acrylate gradient copolymers synthesized through reversible addition-fragmentation chain transfer (RAFT) polymerization demonstrate distinctly different self-assembly behaviors compared to their statistical counterparts [1] [3].

The gradient architecture exhibits enhanced temperature sensitivity due to an unraveling mechanism that makes the radius of gyration much more responsive to temperature changes compared to block copolymers. This sensitivity arises from the smooth compositional transition along the chain, which reduces intrachain and interchain repulsion effects [3] [4].

Comparative Analysis of Architectures

The sequence distribution critically affects the size controllability and uniformity of resulting micelles. Statistical copolymers with random, non-biased sequence distributions efficiently induce composition-dependent precision self-assembly, while gradient copolymers with highly biased or locally accumulated hydrophobic segments tend to produce micelles with broader size distributions [2].

Architecture TypeAverage Micelle Size (nm)Size DistributionTemperature Sensitivity
Statistical Random10NarrowLow
GradientVariableBroadHigh
Random BlockVariableBroadModerate

Core-Shell Morphology Development in Micellar Systems

The development of core-shell morphologies in micellar systems based on dodecyl acrylate-containing amphiphilic copolymers represents a complex interplay of thermodynamic and kinetic factors that determine the final structural architecture and functional properties of these assemblies [5] [6].

Core Structure Formation

The hydrophobic cores of these micellar systems are primarily composed of collapsed dodecyl chains that minimize contact with the aqueous continuous phase. Small-angle X-ray scattering (SAXS) analysis reveals that core radii typically range from 29.4 to 98.3 Angstroms, depending on the molecular architecture and composition of the copolymer [5].

Linear diblock copolymers containing dodecyl acrylate segments form cores with aggregation numbers ranging from 118 to 253, significantly higher than their heterografted brush counterparts, which exhibit aggregation numbers of approximately 4 [5]. This dramatic difference reflects the architectural constraints imposed by the grafted structure, which limits the number of polymer chains that can effectively pack within the core region.

Shell Architecture and Properties

The shell regions of these core-shell structures are dominated by hydrophilic polyethylene glycol chains that provide steric stabilization and determine the colloidal stability of the assembled structures. Shell thicknesses vary from 23.8 to 46.6 Angstroms, with the variation primarily attributed to differences in polyethylene glycol chain length and grafting density [5].

The polyethylene glycol coverage of the micellar surfaces ranges from 13.23% to 48.82%, with heterografted brush copolymers achieving significantly higher coverage values compared to linear block copolymers. This enhanced coverage translates to improved colloidal stability and reduced protein adsorption, making these systems particularly attractive for biomedical applications [5].

Morphological Stability and Dynamics

The core-shell morphology exhibits remarkable stability under physiological conditions, with the structures maintaining their integrity over extended periods. Dynamic light scattering measurements confirm that the hydrodynamic radii remain consistent with the core-shell model predictions, with ratios of radius of gyration to hydrodynamic radius (Rg/Rh) approaching 0.78 for spherical morphologies [5].

Polymer SystemCore Radius (Å)Shell Thickness (Å)Aggregation NumberPEG Coverage (%)
PEG₁₁₄-b-PCL₃₂53.146.611824.88
PEG₁₁₄-b-PCL₅₃67.642.214725.70
PEG₄₅-b-PLA₁₆₉98.333.425313.23
PEG₇₅-b-PLA₁₆₇81.124.114426.50

The core-shell structure development is influenced by the polymerization kinetics, solvent quality, and the relative block lengths of the amphiphilic copolymer. Longer hydrophobic blocks result in larger core radii and higher aggregation numbers, while longer hydrophilic blocks provide enhanced steric stabilization through increased shell thickness [5].

Block Copolymerization with Vinyl Benzoate Derivatives

Steric Effects in Dodecyl-4-vinyl Benzoate Copolymerization

The copolymerization of dodecyl-4-vinyl benzoate with dodecyl acrylate represents a fascinating case study in understanding how steric effects influence polymer chain growth, reactivity ratios, and final copolymer properties. The incorporation of the bulky benzoate group introduces significant steric hindrance that profoundly affects the polymerization mechanism and resulting material characteristics [7] [8].

Steric Hindrance Effects on Reactivity

The presence of the aromatic benzoate group in the para position of the vinyl monomer creates substantial steric bulk that significantly influences the accessibility of the growing radical chain end during polymerization. This steric hindrance manifests in several ways: reduced propagation rates, altered reactivity ratios, and modified termination kinetics compared to simple alkyl acrylate systems [9] [10].

Research has demonstrated that the systematic positioning of functional groups can dramatically alter both thermal and photochemical responsiveness of the resulting polymers. When pyrene-based groups are positioned in ortho, meta, or para positions relative to the vinyl group, the resulting steric hindrance effects lead to cloud point temperature variations from 37.6°C to above 65°C [9].

Radical Reactivity and Chemoselectivity

The chemoselectivity of radicals derived from dodecyl acrylate versus dodecyl-4-vinyl benzoate has been evaluated through detailed kinetic studies employing conventional free-radical polymerization, atom transfer radical polymerization, and nitroxide-mediated polymerization techniques [7] [8]. These studies reveal that the electron-withdrawing nature of the benzoate group significantly affects the electron density at the reactive vinyl site, leading to altered reactivity patterns.

The Q-e scheme for vinyl benzoate indicates a Q value of 0.071 and an e value of -1.45, reflecting both the resonance stabilization provided by the aromatic ring and the electron-withdrawing character of the ester linkage [11]. This combination of effects results in preferential cross-propagation with electron-rich monomers and reduced homopropagation rates.

Molecular Weight Control and Polydispersity

Steric effects significantly impact the molecular weight distribution of the resulting copolymers. The bulky benzoate substituent creates a shielding effect around the growing chain end, reducing the frequency of termination reactions and potentially leading to higher molecular weights but also broader polydispersity indices [12] [13].

Controlled polymerization techniques, particularly reversible addition-fragmentation chain transfer polymerization, have been employed to mitigate these effects and achieve better molecular weight control. However, the electron-deficient nature of vinyl benzoate requires higher temperatures (typically 80°C compared to 60°C for electron-rich monomers) to achieve satisfactory control [12].

Thermal Properties and Glass Transition Behavior

The incorporation of rigid aromatic groups through dodecyl-4-vinyl benzoate significantly affects the thermal properties of the resulting copolymers. The glass transition temperature increases substantially compared to purely aliphatic systems, with the rigid benzoate groups restricting chain mobility and reducing free volume [14] [15].

The thermal stability of these copolymers is enhanced due to the aromatic character of the benzoate groups, which provide increased resistance to thermal degradation. This property makes these materials particularly suitable for high-temperature applications where conventional acrylate polymers would fail [15].

Solubility-Driven Morphological Transitions

The morphological behavior of block copolymers containing dodecyl acrylate and vinyl benzoate derivatives is significantly influenced by solubility parameters and the selective solvation of different blocks. These solubility-driven morphological transitions represent a powerful mechanism for controlling the final structure and properties of self-assembled materials [16] [17].

Solvent Quality Effects on Morphology

The solubility of individual blocks in different solvents drives the morphological transitions observed in these copolymer systems. When the solvent quality for one block is significantly different from the other, the system undergoes spontaneous reorganization to minimize unfavorable interactions while maximizing favorable ones [16] [18].

In aqueous systems, the hydrophilic polyethylene glycol segments remain solvated while the hydrophobic dodecyl and vinyl benzoate segments aggregate to form cores. However, in organic solvents with different polarities, the preferred morphology can change dramatically, leading to transitions from spherical micelles to cylindrical structures or even vesicles [19].

Thermodynamic Driving Forces

The fundamental driving force for these morphological transitions is the minimization of free energy through the optimization of interfacial areas and the maximization of favorable polymer-solvent interactions. The Flory-Huggins interaction parameter (χ) between polymer segments and solvent molecules determines the extent of segment solvation and, consequently, the preferred morphology [17].

Research has demonstrated that polymer solubility plays a critical role in determining both the feasibility and the speed of morphological transitions. Higher solubility materials undergo transitions more readily, while systems with limited solubility may require elevated temperatures or the addition of co-solvents to facilitate reorganization [17].

Kinetic Considerations and Pathway Dependence

The kinetics of morphological transitions are often controlled by the rate of unimer exchange between different assemblies. However, recent studies have challenged the conventional wisdom that unimer exchange is necessary for morphological transitions, demonstrating that monomer-mediated transitions can occur even when unimer exchange is extremely slow [16].

The presence of residual monomer in the system can significantly accelerate morphological transitions by plasticizing the core domains and reducing the energy barriers for chain rearrangement. This effect is particularly pronounced in systems where the core-forming block has a low glass transition temperature [16].

Concentration-Dependent Morphology

The concentration of the copolymer solution plays a crucial role in determining the final morphology. At low concentrations, spherical micelles are typically favored due to the reduced frequency of collision and fusion events. As concentration increases, the probability of particle-particle interactions increases, potentially leading to the formation of higher-order structures such as cylinders or vesicles [16].

The relationship between concentration and morphology is further complicated by the partitioning of any residual monomer between the continuous phase and the polymer assemblies. This partitioning effect can lead to concentration-dependent swelling of the core domains, effectively changing the packing parameter and driving morphological transitions [16].

Practical Applications and Control Strategies

Understanding and controlling solubility-driven morphological transitions enables the design of responsive materials that can adapt their structure in response to environmental changes. These materials find applications in drug delivery systems, where controlled release can be achieved through morphological transitions triggered by changes in pH, temperature, or ionic strength [17].

The ability to predict and control these transitions requires a thorough understanding of the thermodynamic and kinetic factors involved. This knowledge enables the rational design of copolymer systems with predetermined morphological responses, opening new possibilities for advanced materials applications [20].

Transition TypeDriving ForceTimescaleReversibility
Sphere to CylinderIncreased Packing ParameterHours to DaysReversible
Cylinder to VesicleFurther Packing OptimizationDays to WeeksPartially Reversible
Vesicle to SphereReduced Packing ParameterRapid (Minutes)Fully Reversible

Physical Description

Liquid

XLogP3

6.2

UNII

90IK36WGVR

GHS Hazard Statements

Aggregated GHS information provided by 936 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 30 of 936 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 906 of 936 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (99.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2156-97-0

Wikipedia

Lauryl acrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Printing and related support activities
Printing ink manufacturing
2-Propenoic acid, dodecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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